molecular formula C23H14ClF3N4 B1192411 BMT-145027

BMT-145027

Cat. No.: B1192411
M. Wt: 438.8382
InChI Key: UXLUNMKSQUMWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMT-145027 is a potent mGluR5 PAM with no inherent mGluR5 agonist activity. this compound is a non-MPEP site PAM to demonstrate in vivo efficacy. this compound has mGluR5 PAM EC50 = 47 nM, with fold shit = 3.5, and is effective in mouse NOR. The metabotropic glutamate receptor 5 (mGluR5) is an attractive target for the treatment of schizophrenia due to its role in regulating glutamatergic signaling in association with the N-methyl-D-aspartate receptor (NMDAR).

Properties

Molecular Formula

C23H14ClF3N4

Molecular Weight

438.8382

IUPAC Name

3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C23H14ClF3N4/c24-17-9-8-14(10-16(17)23(25,26)27)21-19-18(12-6-7-12)15(11-28)20(29-22(19)31-30-21)13-4-2-1-3-5-13/h1-5,8-10,12H,6-7H2,(H,29,30,31)

InChI Key

UXLUNMKSQUMWLH-UHFFFAOYSA-N

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMT-145027;  BMT145027;  BMT 145027.

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Positive Allosteric Modulator BMT-145027 and its Engagement with the Metabotropic Glutamate Receptor 5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of BMT-145027, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed by Bristol Myers Squibb, this compound has emerged as a significant research tool for investigating the therapeutic potential of mGluR5 modulation, particularly in the context of neuropsychiatric disorders such as schizophrenia. This document will delve into the molecular mechanisms of this compound, its interaction with the mGluR5 signaling cascade, and detailed protocols for its in vitro and in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, signal transduction, and translational medicine.

Introduction: The Significance of mGluR5 and the Advent of this compound

The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating glutamatergic signaling in the central nervous system.[1] Its functional association with the N-methyl-D-aspartate receptor (NMDAR) positions it as a key modulator of synaptic plasticity, learning, and memory.[2] Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of schizophrenia, making it an attractive therapeutic target.[1][2]

Positive allosteric modulators (PAMs) offer a nuanced approach to receptor modulation. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the effect of the endogenous ligand, glutamate. This mechanism preserves the temporal and spatial dynamics of natural signaling, potentially leading to a more favorable therapeutic window and reduced side effects.

This compound is a novel 1H-pyrazolo[3,4-b]pyridine derivative that acts as a potent mGluR5 PAM with no inherent agonist activity.[2] Its development marked a significant advancement in the field, providing a valuable tool to explore the therapeutic benefits of enhancing mGluR5 signaling.

Physicochemical and Pharmacological Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its effective application in research settings.

PropertyValueReference
Chemical Name 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileN/A
Molecular Formula C23H14ClF3N4N/A
Molecular Weight 438.84 g/mol N/A
EC50 47 nM[2]
Inherent Agonist Activity None[2]
Solubility Soluble in DMSON/A

Mechanism of Action: Modulating the mGluR5 Signaling Cascade

This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate, the endogenous orthosteric agonist.

The mGluR5 Signaling Pathway

Upon activation by glutamate, mGluR5, a Gq-coupled receptor, initiates a downstream signaling cascade:

  • Gq Protein Activation: The activated mGluR5 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Downstream Effects: Activated PKC and calcium-calmodulin-dependent protein kinases (CaMKs) phosphorylate a variety of intracellular proteins, including the NMDAR, leading to the modulation of synaptic plasticity and neuronal excitability.

The following diagram illustrates the canonical mGluR5 signaling pathway and the modulatory role of this compound.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates NMDAR NMDAR PKC->NMDAR Phosphorylates downstream Downstream Signaling NMDAR->downstream Modulates Synaptic Plasticity Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site BMT145027 This compound (PAM) BMT145027->mGluR5 Binds to allosteric site

Caption: The mGluR5 signaling pathway and the modulatory role of this compound.

How this compound Potentiates the Signal

This compound, by binding to its allosteric site, stabilizes a conformation of the mGluR5 receptor that is more receptive to glutamate. This results in:

  • Increased Potency of Glutamate: A lower concentration of glutamate is required to elicit a given level of receptor activation.

  • Enhanced Efficacy of Glutamate: The maximal response to glutamate can be increased.

This potentiation of the endogenous signal is a key feature of PAMs and is believed to contribute to their therapeutic potential with a lower risk of over-activating the system compared to direct agonists.

In Vitro Characterization of this compound

A battery of in vitro assays is crucial to determine the potency, efficacy, and mechanism of action of a positive allosteric modulator like this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of an mGluR5 PAM.

in_vitro_workflow start Start: Compound Synthesis (this compound) cell_culture Cell Culture: HEK293 or CHO-K1 cells expressing human mGluR5 start->cell_culture primary_screen Primary Screen: Calcium Mobilization Assay cell_culture->primary_screen secondary_screen Secondary Screens primary_screen->secondary_screen ip1_assay IP-One HTRF Assay secondary_screen->ip1_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot) secondary_screen->erk_assay electrophysiology Electrophysiology: Patch-Clamp secondary_screen->electrophysiology data_analysis Data Analysis: EC50, Emax, Fold-shift ip1_assay->data_analysis erk_assay->data_analysis electrophysiology->data_analysis end End: Candidate Selection data_analysis->end

Caption: A typical workflow for the in vitro characterization of an mGluR5 PAM.

Detailed Experimental Protocols

This assay is a primary screening method to identify compounds that potentiate agonist-induced intracellular calcium release.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing human mGluR5.

  • Reagents:

    • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • mGluR5 agonist (e.g., Glutamate, Quisqualate) at a submaximal concentration (EC20)

    • This compound at various concentrations

  • Protocol:

    • Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes).

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add the mGluR5 agonist (at EC20) and immediately measure the change in fluorescence over time.

    • Data Analysis: Calculate the increase in fluorescence (ΔF) and plot the concentration-response curve for this compound to determine its EC50.

This assay provides a more direct measure of Gq-coupled receptor activation by quantifying the accumulation of a downstream second messenger.

  • Cell Line: CHO-K1 cells stably expressing human mGluR5.

  • Reagents:

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)

    • Stimulation buffer (provided with the kit, often containing LiCl to inhibit IP1 degradation)

    • mGluR5 agonist (e.g., Glutamate)

    • This compound

  • Protocol:

    • Seed cells in a suitable microplate and culture overnight.

    • Replace the culture medium with stimulation buffer containing various concentrations of this compound and a fixed concentration of the mGluR5 agonist (e.g., EC80).

    • Incubate for a specified time (e.g., 30-60 minutes at 37°C).[3]

    • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate for the recommended time (e.g., 1 hour at room temperature).

    • Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader.

    • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 of this compound.

This assay assesses the activation of a key downstream signaling pathway involved in mGluR5-mediated cellular responses.

  • Cell Line: HEK293 or CHO-K1 cells expressing human mGluR5.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in culture dishes and grow to near confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat cells with this compound and/or an mGluR5 agonist for a specific time (e.g., 5-15 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

In Vivo Characterization of this compound

Preclinical in vivo studies are essential to evaluate the therapeutic potential and behavioral effects of this compound in relevant animal models.

Animal Models for Schizophrenia

Several animal models are used to mimic the symptoms of schizophrenia and to test the efficacy of novel therapeutics.

  • Pharmacological Models:

    • Amphetamine-induced Hyperlocomotion: This model mimics the positive symptoms of schizophrenia. Amphetamine increases dopamine release, leading to hyperactivity, which can be reversed by antipsychotic drugs.

    • NMDA Receptor Antagonist Models (e.g., PCP, Ketamine, MK-801): These models are used to induce a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.

  • Neurodevelopmental Models: These models involve insults during early brain development to mimic the neurodevelopmental aspects of schizophrenia.

Detailed Behavioral Protocols

This test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the animal (typically a mouse or rat) to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the first day.[5][6]

    • Training (Familiarization): On the second day, place two identical objects in the arena and allow the animal to explore for a defined time (e.g., 5-10 minutes).[5]

    • Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object.[5]

    • Drug Administration: this compound or vehicle is typically administered before the training or testing phase.

  • Data Analysis: Calculate a discrimination index (DI), which is the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher DI indicates better recognition memory.

This model is used to assess the potential antipsychotic-like effects of a compound.

  • Apparatus: Open-field chambers equipped with photobeams to measure locomotor activity.[7]

  • Procedure:

    • Habituation: Place the animals in the open-field chambers for a habituation period (e.g., 30-60 minutes).[7][8]

    • Drug Pre-treatment: Administer this compound or vehicle.

    • Amphetamine Challenge: After a pre-treatment interval, administer amphetamine (e.g., 1-5 mg/kg, s.c. or i.p.).

    • Locomotor Activity Recording: Record locomotor activity (e.g., beam breaks, distance traveled) for a set period (e.g., 60-90 minutes) after the amphetamine injection.[8]

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound can attenuate amphetamine-induced hyperactivity.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds. The synthesis of this core structure can be achieved through various methods, with a common approach being the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9]

A general synthetic strategy involves the reaction of a substituted 5-aminopyrazole with an α,β-unsaturated ketone.[9] The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent oxidation to yield the 1H-pyrazolo[3,4-b]pyridine scaffold.[9] The specific substituents on the starting materials determine the final structure of the molecule, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of mGluR5 in normal brain function and in the pathophysiology of schizophrenia. Its properties as a potent and selective positive allosteric modulator with no inherent agonist activity make it an ideal candidate for preclinical research. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for the characterization of this compound and other mGluR5 PAMs.

Future research should continue to explore the therapeutic potential of mGluR5 PAMs in a wider range of neuropsychiatric and neurodegenerative disorders. Further investigation into the nuanced pharmacology of these compounds, including their potential for biased signaling, will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. The continued application of the methodologies outlined in this guide will undoubtedly contribute to advancing our understanding of mGluR5 and its potential as a therapeutic target.

References

  • Bristol-Myers Squibb. (n.d.). This compound. Patsnap Synapse. Retrieved from [Link]

  • Żurawek, D., et al. (2017). Changes in the expression of metabotropic glutamate receptor 5 (mGluR5) in a ketamine-based animal model of schizophrenia. Schizophrenia Research, 185, 158-165.
  • ResearchGate. (n.d.). Schematic of mGluR5 signalling pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

  • Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1375, 87-95.
  • Al-Tel, T. H. (2013).
  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
  • Wang, M., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1335-1345.
  • ResearchGate. (n.d.). Dose-dependent reversal of amphetamine-induced hyperlocomotion in rats by PAM 17a. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for phosphorylated (p-) ERK 1/2. Retrieved from [Link]

  • Kumar, V., et al. (2017). Activation of Endoplasmic Reticulum-Localized Metabotropic Glutamate Receptor 5 (mGlu5) Triggers Calcium Release Distinct from Cell Surface Counterparts in Striatal Neurons. International Journal of Molecular Sciences, 18(12), 2726.
  • Khan, M. A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 966041.
  • Jones, C. K., et al. (2008). Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. Journal of Pharmacology and Experimental Therapeutics, 325(2), 655-664.
  • ResearchGate. (n.d.). IP-One HTRF® assay measuring Gq activation. Retrieved from [Link]

  • Wang, X., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268.
  • Lueptow, L. M. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (A) Scheme of the novel object recognition behavioral paradigm. Retrieved from [Link]

  • Zhang, J., et al. (2009). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. Assay and Drug Development Technologies, 7(6), 577-586.
  • Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(48), 41671-41680.
  • Sławiński, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 947.
  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • BMG LABTECH. (n.d.). HTRF IP-One assay used for functional screening. Retrieved from [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Organic and Biomolecular Chemistry, 19(42), 9226-9247.
  • Gregory, K. J., et al. (2020). Metabotropic glutamate type 5 receptor binding availability during dextroamphetamine sensitization in mice and humans.
  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]

  • Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive Processing, 13(2), 93-110.

Sources

Methodological & Application

Application Note: BMT-145027 Solubility & In Vivo Administration Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMT-145027 (Compound 31) is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of ~47 nM.[1] Unlike many mGluR5 ligands, it lacks inherent agonist activity and exhibits a favorable safety profile regarding mechanism-based convulsions.

However, this compound presents significant solubility challenges typical of lipophilic pyrazolo[3,4-b]pyridines (cLogP > 3.0). It is practically insoluble in pure aqueous media (PBS/Saline). Successful in vivo administration requires a robust vehicle system to prevent precipitation in the peritoneal cavity or vasculature, which would severely compromise bioavailability and data integrity.

This guide details the Standard Validated Protocol (based on Hill et al., ACS Med. Chem. Lett.) and an Alternative Protocol for models sensitive to specific surfactants.

Physicochemical Profile & Formulation Logic

PropertyValue / DescriptionImplication for Formulation
Molecular Weight 438.83 g/mol Moderate size; dissolution rate-limited.
Physical State Solid powder (Light yellow)Requires particle size reduction (sonication).
Solubility (Water) < 0.1 mg/mLCritical: Requires organic co-solvents.
Solubility (DMSO) ~2–4 mg/mL (w/ heat)Primary solubilizing agent (Stock).
Target Dose 10 – 30 mg/kgHigh concentration required in vehicle.
Route Intraperitoneal (i.p.)pH and tonicity must be physiological.
The "Co-Solvent/Surfactant" Strategy

Because this compound is hydrophobic, a simple aqueous suspension often leads to erratic absorption. We utilize a ternary system :

  • Solubilizer (DMSO): Dissolves the crystal lattice.

  • Surfactant (Cremophor EL/Kolliphor): Prevents recrystallization upon contact with aqueous buffers.

  • Diluent (Saline): Adjusts tonicity for animal tolerability.

Protocol A: The Validated Standard (Cremophor-Based)

Recommended for general rodent PK/PD and behavioral studies (e.g., Novel Object Recognition).

Vehicle Composition: 10% DMSO / 10% Cremophor EL / 80% Saline Maximum Concentration: ~3 mg/mL (Supports dosing up to 30 mg/kg at 10 mL/kg volume)

Reagents Required[1][2][3][4]
  • This compound (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Sigma D2650 or eq.)

  • Cremophor EL (Kolliphor EL / Polyoxyl 35 Castor Oil) (Sigma C5135)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Procedure

CRITICAL: The order of addition is non-negotiable. Adding saline before the surfactant will cause immediate, irreversible precipitation.

  • Weighing: Weigh the required amount of this compound into a sterile glass vial.

    • Example: For 10 mL of vehicle at 3 mg/mL, weigh 30 mg of compound.

  • Primary Solubilization: Add 10% of the final volume of DMSO.

    • Example: Add 1.0 mL DMSO.

    • Action: Vortex vigorously for 1-2 minutes. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes until the solution is perfectly clear and yellow.

  • Surfactant Addition: Add 10% of the final volume of Cremophor EL.

    • Example: Add 1.0 mL Cremophor EL.

    • Action: Vortex vigorously. The solution will become viscous. Ensure it is homogenous.

    • Note: Cremophor is viscous; cut the pipette tip or reverse pipette for accuracy.

  • Aqueous Dilution: Slowly add 80% of the final volume of warm (37°C) Sterile Saline while vortexing.

    • Example: Add 8.0 mL Saline.

    • Action: Add in small aliquots (e.g., 2 mL at a time), vortexing between additions.

  • Final Inspection: The result should be a clear to slightly opalescent solution/emulsion. If cloudy with visible crystals, sonicate further.

Protocol B: Alternative (PEG-Based)

Use this if the animal model exhibits hypersensitivity to Cremophor (e.g., histamine release in certain canine models or specific sensitive mouse strains).

Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Saline Maximum Concentration: ~2 mg/mL

Step-by-Step Procedure
  • Weighing: Weigh this compound into a glass vial.

  • Primary Solubilization: Add 10% DMSO.[2] Vortex and sonicate until clear.

  • Co-Solvent Addition: Add 40% PEG 400 (Polyethylene Glycol 400).

    • Action: Vortex thoroughly. The mixture will be warm (exothermic mixing).

  • Aqueous Dilution: Add 50% Sterile Saline (or Water for Injection).

    • Action: Add slowly while vortexing.

  • Check pH: PEG formulations can sometimes drift. Verify pH is between 5.0–7.5.

Workflow Visualization

The following diagram illustrates the critical decision pathways and mixing logic to ensure solubility success.

BMT_Formulation Start This compound Solid Powder Step1 Dissolve in 10% DMSO (Sonicate @ 37°C) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Decision Select Surfactant Based on Model Check1->Decision Yes Fail Sonicate Longer or Reduce Conc. Check1->Fail No (Cloudy) PathA Standard Model (Mice/Rats) Decision->PathA PathB Sensitive Model (Hypersensitivity) Decision->PathB Step2A Add 10% Cremophor EL (Vortex High Speed) PathA->Step2A Step2B Add 40% PEG 400 (Vortex) PathB->Step2B Step3A Add 80% Warm Saline (Slow Addition) Step2A->Step3A Step3B Add 50% Saline (Slow Addition) Step2B->Step3B Final Ready for Injection (Use within 2 hours) Step3A->Final Step3B->Final Fail->Step1

Caption: Logical workflow for this compound formulation. Path A (Cremophor) is the literature standard; Path B (PEG) is the alternative.

In Vivo Administration Guidelines

Dosing Parameters
  • Route: Intraperitoneal (i.p.) is the validated route for this vehicle.

  • Volume: Standard volume for mice is 10 mL/kg .

    • Calculation: For a 25g mouse, inject 0.25 mL (250 µL).

  • Frequency: Single dose or QD (Once Daily).

  • Timing:

    • Tmax: Plasma levels peak approximately 30–60 minutes post-dose.

    • Behavioral Testing: Begin testing 60 minutes after administration to ensure steady-state brain concentrations.

Pharmacokinetics (Reference Data)

Based on satellite groups dosed at 30 mg/kg (i.p.):

  • Total Plasma Concentration: ~2800 nM (at T=1h).

  • Brain Penetration: this compound is centrally penetrant.

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation upon Saline addition Added Saline too fast or Saline was cold.Re-prepare. Warm Saline to 37°C. Add dropwise while vortexing.
Cloudy solution after 1 hour Compound crashing out (metastable).Use formulation immediately (within 30 mins). Do not store overnight.
Animal writhing post-injection Vehicle irritation (DMSO/Cremophor).Ensure injection speed is slow. Verify pH. Switch to PEG protocol if persistent.

References

  • Primary Protocol Source: Hill, M. D.; Fang, H.; Brown, J. M.; Molski, T.; Easton, A.; Han, X.; Miller, R.; Hill-Drzewi, M.; Gallagher, L.; Matchett, M.; Gulianello, M.; Balakrishnan, A.; Bertekap, R. L.; Santone, K. S.; Whiterock, V. J.; Zhuo, X.; Bronson, J. J.; Macor, J. E.; Degnan, A. P. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters2016 , 7(12), 1082–1086.[3][4][5] [Link]

  • General Vehicle Guidance: Li, P.; Zhao, L. Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics2007 , 341(1-2), 1–19. [Link]

Sources

preparing BMT-145027 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of BMT-145027 Stock Solutions

Executive Summary

This guide details the precise methodology for preparing high-integrity stock solutions of This compound , a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike standard small molecules, this compound presents specific solubility challenges in aqueous and organic solvents.

Successful application in cellular assays (e.g., calcium mobilization in astrocytes) or in vivo models requires a homogeneous, precipitate-free stock. This protocol addresses the compound's lipophilicity and reported solubility limits (~4.5 mM in DMSO), providing a self-validating workflow to prevent experimental variability caused by micro-precipitation.

Physicochemical Profile & Solubility Data

Before handling, it is critical to verify the compound identity and solubility constraints. This compound is a halogenated benzamide derivative, contributing to its poor aqueous solubility and moderate solubility in polar aprotic solvents like DMSO.

PropertySpecificationNotes
Compound Name This compoundmGluR5 Positive Allosteric Modulator
CAS Number 2018282-44-3Verify against CoA
Molecular Formula C₂₃H₁₄ClF₃N₄
Molecular Weight 438.83 g/mol Use this value for molarity calculations
Appearance Solid PowderOff-white to pale yellow
Solubility (DMSO) ~2 mg/mL (4.56 mM) CRITICAL LIMIT: Heating/sonication often required
Solubility (Water) InsolubleDo not dilute directly into aqueous buffer without carrier
Storage (Solid) -20°CProtect from light and moisture

Expert Insight: Many commercial vendors list "soluble in DMSO" without specifying the cap. For this compound, empirical data suggests a practical limit near 4-5 mM . Attempting to create a standard 10 mM or 100 mM stock is not recommended and will likely result in crashing out.

Pre-Protocol Calculations

To ensure accuracy, calculate the required volume of Dimethyl Sulfoxide (DMSO) based on the mass of the dry powder. Do not rely on the mass printed on the vial label; always weigh the solid if the vial has been opened or if high precision is required.

Formula:



Standard Preparation Table (Target: 4 mM Stock) Note: We target 4 mM rather than 5 mM to provide a safety margin against precipitation during freeze-thaw cycles.

Mass of this compoundTarget ConcentrationVolume of DMSO (Anhydrous)
1 mg4 mM (0.004 M)569.7 µL
5 mg4 mM (0.004 M)2848.5 µL (~2.85 mL)
10 mg4 mM (0.004 M)5697.0 µL (~5.70 mL)

Detailed Preparation Protocol

Materials Required
  • This compound solid (equilibrated to Room Temperature).

  • DMSO, Anhydrous (Grade ≥99.9%, e.g., Sigma-Aldrich D2650).

  • Vortex mixer.

  • Ultrasonic water bath (Sonicator).

  • Amber glass vials or low-binding polypropylene microcentrifuge tubes.

Step-by-Step Methodology

1. Environmental Equilibration

  • Remove the this compound vial from -20°C storage.

  • Wait 15–20 minutes before opening.

  • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder. Water contamination in DMSO drastically reduces the solubility of lipophilic compounds like this compound.

2. Solvent Addition

  • Weigh the desired amount of compound (if not using a pre-weighed vial).

  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Pipette up and down gently to wash powder from the vial walls.

3. Dissolution (The Critical Step)

  • Initial Vortex: Vortex at medium speed for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. You will likely see suspension or particulates.

  • Sonication: Place the sealed vial in an ultrasonic bath for 5–10 minutes.

  • Thermal Assist: If particulates persist, warm the solution to 37°C (water bath) for 5 minutes.

    • Caution: Do not exceed 40°C. High temperatures can degrade the fluorinated moiety.

  • Final Check: The solution must be completely clear. If "schlieren" lines (wavy refraction patterns) or pellets are visible, repeat sonication.

4. Aliquoting

  • Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture and cause precipitation.

  • Divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) in light-protective tubes.

5. Storage

  • Short Term (Days): 4°C (dark).[1]

  • Long Term (Months): -20°C or -80°C.[2]

  • Labeling: Clearly mark "this compound", "4 mM in DMSO", and the Date.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing difficult compounds like this compound.

BMT_Preparation Start Start: Solid this compound (Equilibrate to RT) Calc Calculate DMSO Vol (Target: 4 mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (10 min) & Warm (37°C) Check->Sonicate No (Particulates) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Sonicate->Check Re-inspect Freeze Store at -20°C Aliquot->Freeze

Figure 1: Decision tree for the solubilization of this compound, emphasizing the loop for sonication and heating to overcome low solubility limits.

Quality Control & Troubleshooting

Self-Validating the Stock: Before using an aliquot for a critical experiment (e.g., an EC50 determination), perform a "Dilution Crash Test" :

  • Take 1 µL of stock.

  • Add to 99 µL of your assay buffer (1:100 dilution).

  • Observe under a microscope or measure absorbance at 600nm (turbidity).

  • Result: If precipitate forms immediately, your stock concentration is too high or the compound is unstable in that specific buffer. You may need to use an intermediate dilution step or add a carrier like cyclodextrin.

Common Issues:

  • Precipitation upon thawing: DMSO freezes at 19°C. Upon thawing, local high concentrations can cause crashing out. Always vortex a thawed aliquot before opening.

  • Yellowing: Slight yellowing is normal for some benzamide derivatives, but dark brown indicates oxidation. Discard.

References

  • Source of solubility data (2 mg/mL in DMSO)
  • Confirmation of mGluR5 PAM activity and EC50 values.
  • DC Chemicals. (n.d.). This compound Chemical Properties. Retrieved October 26, 2023, from [Link]

    • Verification of CAS No. 2018282-44-3 and molecular weight.[3]

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

    • General reference for DMSO handling and hygroscopicity.

Sources

BMT-145027 dosing regimen for mouse novel object recognition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Dosing Regimen of BMT-145027 in the Mouse Novel Object Recognition (NOR) Test

Authored by: Senior Application Scientist

Introduction

The novel object recognition (NOR) test is a widely utilized behavioral assay to evaluate learning and memory, particularly recognition memory, in rodent models.[1][2][3][4][5] This test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[3][4] Consequently, the amount of time an animal spends investigating a new object compared to a familiar one serves as an index of its recognition memory.[1][3] The NOR test is valued for its relative simplicity and lack of reliance on positive or negative reinforcement, which can be stressful for the animals.[4][5][6]

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of 47 nM.[7][8] As a PAM, this compound enhances the signaling of mGluR5 in response to the endogenous ligand, glutamate, without having inherent agonist activity.[7][9][10] The mGluR5 receptor is implicated in synaptic plasticity and cognitive processes, making it a promising target for therapeutic interventions aimed at cognitive enhancement.[9] Preclinical studies have demonstrated that this compound can improve performance in the NOR test in mice, suggesting its potential as a cognitive enhancer.[7][10]

This document provides a detailed protocol for administering this compound to mice and assessing its effects on recognition memory using the NOR test.

Mechanism of Action: this compound as an mGluR5 PAM

This compound acts as a positive allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its response to glutamate. This modulation of glutamatergic signaling is believed to underlie the cognitive-enhancing effects of this compound.

Caption: Mechanism of this compound as an mGluR5 PAM.

Experimental Design and Dosing Regimen

A critical aspect of a successful NOR study is a well-controlled experimental design and a carefully considered dosing regimen.

Dosing Regimen for this compound
ParameterRecommendationRationale
Dose 10-30 mg/kgA dose of 30 mg/kg has been shown to be effective, while 10 mg/kg showed a positive trend.[7][10] A dose-response study within this range is recommended.
Vehicle To be determined based on solubilityThe solubility of this compound should be determined to select an appropriate vehicle (e.g., DMSO, saline with a solubilizing agent).[10]
Route of Administration Intraperitoneal (IP) or Oral (PO)The route of administration should be consistent across all experimental groups.
Timing of Administration 30-60 minutes prior to the training phaseThis allows for sufficient absorption and distribution of the compound to be active during the memory acquisition phase.
Experimental Groups

A typical study design would include the following groups:

  • Vehicle Control: Mice receive the vehicle solution without this compound. This group serves as the baseline for NOR performance.

  • This compound Low Dose (e.g., 10 mg/kg): To assess the lower end of the effective dose range.

  • This compound High Dose (e.g., 30 mg/kg): The dose previously shown to be effective.[7][10]

Novel Object Recognition (NOR) Protocol

This protocol is divided into three phases: habituation, training (familiarization), and testing.

Materials and Apparatus
  • Open field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material.

  • A set of two identical objects for the training phase.

  • A novel object that is distinct from the familiar objects in shape, color, and texture.

  • Video recording and analysis software.

  • 70% ethanol for cleaning the arena and objects.

Experimental Workflow

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Dosing cluster_day3 Day 3: Testing habituation Place mouse in empty arena (5-10 minutes) dosing Administer this compound or Vehicle (30-60 min prior to training) training Place mouse in arena with two identical objects (10 minutes) dosing->training testing Place mouse in arena with one familiar and one novel object (5-10 minutes) training->testing Retention Interval (e.g., 24 hours)

Caption: Experimental workflow for the Novel Object Recognition test.

Step-by-Step Protocol

Phase 1: Habituation (Day 1)

  • Gently handle the mice for a few minutes each day for at least three days leading up to the experiment to reduce stress.[2][4]

  • Place each mouse individually into the empty open field arena.

  • Allow the mouse to freely explore the arena for 5-10 minutes.

  • Return the mouse to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[11]

Phase 2: Training/Familiarization (Day 2)

  • Administer this compound or the vehicle solution to the mice 30-60 minutes before the training session.

  • Place two identical objects in the arena.

  • Gently place the mouse into the arena, facing the wall away from the objects.

  • Allow the mouse to explore the objects for 10 minutes.

  • Record the session for later analysis.

  • Return the mouse to its home cage.

  • Clean the arena and objects with 70% ethanol.

Phase 3: Testing (Day 3)

  • This phase is typically conducted 24 hours after the training phase to assess long-term recognition memory.[7][12]

  • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

  • Place the mouse back into the arena.

  • Allow the mouse to explore the objects for 5-10 minutes.

  • Record the session for analysis.

  • Return the mouse to its home cage.

  • Clean the arena and objects thoroughly.

Data Analysis

The primary metric for the NOR test is the Discrimination Index (DI) . This index reflects the preference for the novel object.

Calculation of the Discrimination Index:

DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

A DI score above 0 indicates a preference for the novel object, suggesting that the mouse remembers the familiar object. A score of 0 suggests no preference, and a score below 0 indicates a preference for the familiar object.

Alternatively, the preference percentage can be calculated:

Preference % = (Time exploring novel object / Total time exploring both objects) x 100

A preference percentage significantly above 50% indicates novel object recognition.[13]

Troubleshooting and Considerations

  • Object Preference: Before the main experiment, test a cohort of naive mice with the chosen objects to ensure there is no innate preference for one over the other.

  • Anxiety: If mice show signs of anxiety (e.g., staying close to the walls), a longer habituation period may be necessary.[4]

  • Motivation: Ensure that the objects are not too simple or too complex to encourage exploration.

  • Confounding Factors: Be mindful of external factors that can influence behavior, such as noise, light, and the time of day.[14]

Conclusion

This application note provides a comprehensive protocol for evaluating the cognitive-enhancing effects of this compound using the mouse novel object recognition test. By following this detailed methodology and considering the key experimental parameters, researchers can obtain robust and reliable data on the efficacy of this compound in improving recognition memory.

References

  • Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]

  • Mouse Metabolic Phenotyping Centers. Novel Object Recognition test. [Link]

  • UCLA Behavioral Testing Core. Novel Object Recognition. [Link]

  • JoVE. Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. [Link]

  • MDPI. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. [Link]

  • PMC. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. [Link]

  • InnoSer. Novel Object Recognition - Rodent Behavioral Testing. [Link]

  • protocols.io. Novel Object Recognition Test. [Link]

  • PMC. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [Link]

  • YouTube. Increasing Reproducibility and Reliability of Novel Object Tests. [Link]

  • PubMed. Effective dosing regimen of 1-aminobenzotriazole for inhibition of antipyrine clearance in guinea pigs and mice using serial sampling. [Link]

  • PubMed. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model. [Link]

  • PubMed Central. Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome. [Link]

  • ResearchGate. How can I interpret these novel object recognition results?. [Link]

  • PubMed Central. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. [Link]

  • Semantic Scholar. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model. [Link]

  • PubMed. Cognitive improvement in mild to moderate Alzheimer's dementia after treatment with the acetylcholine precursor choline alfoscerate: a multicenter, double-blind, randomized, placebo-controlled trial. [Link]

Sources

Application Note: A Robust LC-MS/MS-Based Protocol for the Pharmacokinetic Analysis of BMT-145027 in Rodent Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the quantitative analysis of BMT-145027, a novel small molecule entity, in rodent plasma. The described workflow encompasses all critical stages from preclinical in-life procedures to final data analysis, ensuring the generation of high-quality pharmacokinetic (PK) data essential for drug development programs. The protocol emphasizes a self-validating system through rigorous sample preparation, the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and adherence to established bioanalytical method validation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical workflow for novel chemical entities.

Introduction: The Critical Role of Pharmacokinetic Analysis in Drug Discovery

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug discovery and development.[1][2] It provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which in turn helps in understanding its efficacy and safety profile.[2] Early and accurate determination of a compound's PK profile in preclinical species, such as rodents, is paramount for selecting promising candidates for further development and for guiding clinical study design.[1][3]

This application note focuses on establishing a robust bioanalytical method for the quantification of this compound in rodent plasma. Due to the limited publicly available information on this compound, this guide presents a generalized yet detailed approach that can be adapted for various small molecules. The core of this protocol is the utilization of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique widely employed for the quantitative analysis of drugs and their metabolites in complex biological matrices.[4][5]

Pre-analytical Considerations: Rodent Handling and Sample Collection

The quality of pharmacokinetic data is intrinsically linked to the quality of the collected samples. Therefore, careful planning and execution of the in-life phase of the study are critical.

Animal Handling and Dosing
  • Animal Model: The choice of rodent species and strain (e.g., Sprague-Dawley rat, C57BL/6 mouse) should be based on the specific research question and the compound's characteristics. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.[1]

  • Dosing: this compound can be administered via various routes, such as intravenous (IV) or oral (PO), depending on the study's objectives. The formulation of the dosing solution should ensure the compound's stability and solubility.

Blood Sample Collection

Serial blood sampling from a single animal is often preferred as it reduces inter-animal variability.[1] Common blood collection techniques in rodents include:

  • Saphenous Vein: A minimally invasive technique suitable for repeated sampling in both mice and rats.

  • Submandibular Vein: A rapid method for obtaining small blood volumes.[6]

  • Retro-orbital Sinus: A technique that can yield larger blood volumes but requires proper training and is often performed under anesthesia.[7]

  • Tail Vein: Suitable for small volume collection.

Protocol for Serial Blood Collection (Mouse):

  • Gently restrain the mouse.

  • Puncture the submandibular vein with a sterile lancet.[6]

  • Collect the blood into a pre-labeled tube containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.[6]

  • Process the blood to plasma by centrifugation at approximately 1,500 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant (plasma) to a clean, labeled tube and store at -80°C until analysis.

Sample Preparation: Isolating this compound from the Plasma Matrix

The primary goal of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and compromise data quality.[8] The choice of extraction method depends on the physicochemical properties of this compound and the desired level of sample cleanup.

Protein Precipitation (PPT)

Protein precipitation is a simple and widely used technique for removing the majority of proteins from plasma samples.[9][10] It involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[9]

Protocol for Protein Precipitation:

  • To 50 µL of thawed plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS is crucial for correcting for variations in sample processing and instrument response.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[11]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its differential solubility. LLE can provide a cleaner extract than PPT but is more labor-intensive.[12]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts.[13][14] It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[13] The analyte is then eluted with a small volume of a strong solvent.[8]

LC-MS/MS Method Development and Validation

A robust and validated LC-MS/MS method is essential for the accurate quantification of this compound in plasma.

Liquid Chromatography (LC)

The goal of the chromatographic separation is to resolve this compound and its internal standard from any remaining matrix components to minimize ion suppression. A reversed-phase C18 column is a common starting point for small molecule analysis. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[15] This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion). This highly selective detection method significantly reduces background noise and improves the sensitivity of the assay.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17][18] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Accuracy and Precision: The closeness of the measured concentration to the true value and the reproducibility of the measurements, respectively.[16]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.[16]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[16]

Data Analysis and Interpretation

The concentration of this compound in each plasma sample is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters is presented in the table below:

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Caption: Key pharmacokinetic parameters and their descriptions.

Experimental Workflow Visualization

The overall workflow for the pharmacokinetic analysis of this compound is depicted in the following diagram:

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Animal_Dosing Rodent Dosing (IV or PO) Blood_Collection Serial Blood Collection Animal_Dosing->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing Sample_Storage Storage at -80°C Plasma_Processing->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Thawing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Caption: Workflow for this compound pharmacokinetic analysis.

Conclusion

This application note outlines a comprehensive and robust protocol for the pharmacokinetic analysis of this compound in rodent plasma. By following the detailed steps for sample collection, preparation, and LC-MS/MS analysis, researchers can generate reliable and accurate data to support their drug discovery and development efforts. The emphasis on methodological rigor and adherence to validation guidelines ensures the integrity and trustworthiness of the obtained pharmacokinetic profile.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, Y., & Benet, L. Z. (2001). The gut as a barrier to drug absorption: combined role of cytochrome P450 3A and P-glycoprotein. Clinical pharmacokinetics, 40(3), 159–168.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics. In StatPearls. [Link]

  • Dendolgy, L. A., & B-L, M. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 159, 268-274.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • El-Behery, M. G., & El-Kafrawy, D. S. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4216.
  • Nature Portfolio. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

  • Li, W., & Tse, F. L. (2010). A novel solid phase extraction sample preparation method for lipidomic analysis of human plasma using liquid chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3281–3287.
  • da Silva, A. F., de Andrade, J. B., & de Lemos, T. L. (2013). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 24, 1484-1491.
  • Wang, L., Zhang, Y., & Liu, Z. (2017). Metabolic pathways and pharmacokinetics of natural medicines with low permeability. Journal of drug targeting, 25(9-10), 785–797.
  • Li, H., Wang, Y., Zhang, Y., & Li, J. (2019). Pharmacokinetics in rat plasma and tissue distribution in mice of galangin determined by UHPLC–MS/MS.
  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • BioPharm International. (2005). Bioanalytical Methods for Sample Cleanup. [Link]

  • IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. [Link]

  • Nakamura, T., & Uchida, E. (1985). Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide. Journal of pharmacobio-dynamics, 8(10), 827–835.
  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • Widyati, W., & Martono, S. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science, 14(3), 136-145.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Ivanov, M., & K-L, M. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7899.
  • Chen, J., & Li, Y. (2018). Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry. Journal of Ethnopharmacology, 224, 259-265.
  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • Busbee, D. L., & Rankin, P. W. (1989). Sampling methods for pharmacokinetic studies in the mouse.
  • D'Souza, R., & Smith, D. J. (2018). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 42(9), 629-637.
  • Sorgel, F., & Kinzig-Schippers, M. (2001). Drug metabolism and pharmacokinetics. The Journal of allergy and clinical immunology, 108(1 Suppl), S33–S46.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Wang, Y., & Li, Y. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 41(21), 12967-12974.
  • KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Studzińska, S., & Buszewski, B. (2014). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Critical Reviews in Analytical Chemistry, 44(4), 336-343.
  • Owen, J. S., & Melhem, M. (2014). Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites.
  • ResearchGate. (2020). How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat??. [Link]

  • Vlckova, H., & K-L, M. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Schlieker, G., & F-L, M. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

Sources

BMT-145027 vehicle selection for behavioral experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Vehicle Formulation for BMT-145027 (mGluR5 PAM) in Behavioral Pharmacology

Abstract

This application note details the protocol for solubilizing and administering This compound , a potent and selective Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike orthosteric agonists, this compound modulates receptor activity only in the presence of glutamate, making it a critical tool for investigating schizophrenia, cognitive impairment, and synaptic plasticity.[1] Due to its lipophilic nature (C23H14ClF3N4), improper vehicle selection can lead to compound precipitation, poor bioavailability, or solvent-induced behavioral artifacts.[1] This guide provides a validated, tiered approach to vehicle formulation for intraperitoneal (i.p.) and oral (p.o.) administration in rodent behavioral models, specifically the Novel Object Recognition (NOR) test.[1]

Introduction: The Physicochemical Challenge

This compound is a small molecule modulator that potentiates mGluR5 signaling, a pathway essential for N-methyl-D-aspartate receptor (NMDAR) function and long-term potentiation (LTP).[1] However, its efficacy in behavioral assays is strictly limited by its solubility profile.[1]

The Causality of Failure:

  • Precipitation: Upon contact with physiological saline (pH 7.4), lipophilic compounds like this compound often crash out of solution.[1] This results in "silent failures" where the animal receives a micro-suspension rather than a solution, leading to erratic absorption and high inter-subject variability.[1]

  • Vehicle Toxicity: To combat insolubility, researchers often increase concentrations of DMSO or ethanol.[1] However, DMSO concentrations >10-15% can cause motor ataxia and hypothermia, while high Tween-80 levels can trigger histamine release.[1] In behavioral tests like the Rotarod or Open Field, these side effects mask the therapeutic signal.[1]

Scientific Goal: Achieve a stable, clear solution (or homogenous suspension for p.o.) that remains inert during behavioral scoring.

Validated Formulation Protocols

The following protocols are tiered based on the Route of Administration (ROA).

Table 1: Formulation Selection Matrix
ParameterFormulation A (Standard) Formulation B (Alternative) Formulation C (Oral)
Route Intraperitoneal (i.p.)[1]Intraperitoneal (i.p.)Oral Gavage (p.o.)[1]
Solubility Mechanism Co-solvent / SurfactantComplexationSuspension
Components 10% DMSO / 10% Tween 80 / 80% Saline20% HP-β-CD in Saline0.5% Methylcellulose (MC)
Stability 4–6 Hours (Prepare Fresh)>24 Hours (Stable)>48 Hours (Resuspend)
Use Case Acute single-dose studies (NOR, Social Interaction)Chronic dosing or DMSO-sensitive strainsPharmacokinetic (PK) studies
Protocol A: The "Gold Standard" Co-Solvent System (i.p.)

This is the most common vehicle for acute mGluR5 PAM studies.[1] It balances solubility with physiological tolerance.[1]

Reagents:

  • This compound (Solid powder, >98% purity).[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.[1]

  • Tween 80 (Polysorbate 80).

  • Sterile Saline (0.9% NaCl).[1]

Step-by-Step Methodology:

  • Weighing: Calculate the required mass based on animal weight and dosage (typically 3–30 mg/kg).[1]

  • Primary Solubilization (The "Stock"):

    • Add 10% of the final volume of 100% DMSO directly to the this compound powder.[1]

    • Critical Step: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes until the solution is perfectly clear.

  • Surfactant Addition:

    • Add 10% of the final volume of Tween 80 to the DMSO/drug mixture.[1]

    • Vortex gently.[1] The solution will become viscous.[1]

  • Aqueous Phase Dilution:

    • Slowly add 80% of the final volume of warm (37°C) sterile saline while vortexing.

    • Why warm saline? Cold saline shocks the lipophilic compound, causing immediate precipitation.[1] Warm saline maintains the energy needed to keep the micellar structure stable.[1]

  • Verification: Hold the vial up to a light source. The liquid should be clear to slightly opalescent.[1] If visible crystals are present, do not inject.[1]

Protocol C: Oral Suspension (p.o.)

For studies requiring oral bioavailability or chronic dosing where repeated IP injections cause stress.[1]

Reagents:

  • Methylcellulose (viscosity 400 cP).[1]

  • Distilled Water.[1]

Methodology:

  • Prepare a 0.5% w/v Methylcellulose (MC) solution in distilled water. Allow it to hydrate overnight at 4°C to ensure full polymer expansion.[1]

  • Add this compound powder to a mortar.[1]

  • Add a small volume of 0.5% MC (wetting step) and triturate with a pestle to form a smooth paste.[1]

  • Gradually add the remaining MC volume while mixing.

  • Transfer to a vial and vortex. This creates a homogenous suspension.[1]

    • Note: Shake well immediately before every gavage to ensure dose uniformity.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for vehicle selection and preparation, ensuring "Self-Validating" experimental design.

VehicleSelection Start Start: this compound Experimental Design RouteCheck Select Route of Administration Start->RouteCheck IP_Route Intraperitoneal (i.p.) RouteCheck->IP_Route PO_Route Oral (p.o.) RouteCheck->PO_Route SolubilityCheck Solubility Check: Dissolve in 100% DMSO IP_Route->SolubilityCheck Prep_Suspension Prepare 0.5% Methylcellulose Suspension PO_Route->Prep_Suspension Clear Solution Clear? SolubilityCheck->Clear AddTween Add 10% Tween 80 (Surfactant) Clear->AddTween Yes AddSaline Slowly add 80% Warm Saline (prevents shock precipitation) AddTween->AddSaline Precipitation Precipitation Observed? AddSaline->Precipitation Success_A USE FORMULATION A (10:10:80 DMSO/Tween/Saline) Precipitation->Success_A No (Clear) Switch_B SWITCH TO FORMULATION B (20% HP-beta-CD) Precipitation->Switch_B Yes (Cloudy) Success_C USE FORMULATION C (Oral Suspension) Prep_Suspension->Success_C

Figure 1: Decision tree for this compound vehicle formulation. This logic prevents the administration of precipitated compounds, which is a primary source of error in behavioral pharmacology.[1]

Behavioral Validation: The NOR Test

To ensure the vehicle itself is not confounding the data, a "Vehicle Control" group is mandatory.[1]

The Self-Validating Protocol:

  • Groups:

    • Group 1: Vehicle (10% DMSO/10% Tween/80% Saline) + Saline (control).[1]

    • Group 2: this compound (e.g., 10 mg/kg) in Vehicle.[1]

  • Timing: Administer this compound 30 minutes prior to the acquisition phase (T1) of the Novel Object Recognition test. This aligns the Tmax (time to maximum concentration) with the learning event.[1]

  • Exclusion Criteria:

    • If Group 1 (Vehicle) shows significantly reduced total exploration time compared to historical naive controls, the vehicle is causing sedation (likely DMSO toxicity).[1]

    • Action: Reduce DMSO to 5% or switch to Formulation B (Cyclodextrin).

Mechanism of Action Visualization

Understanding why we use this compound helps in interpreting behavioral results. It acts on the mGluR5 receptor to facilitate NMDAR signaling, crucial for synaptic plasticity.[1]

mGluR5_Pathway Glutamate Glutamate (Ligand) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates BMT This compound (PAM) BMT->mGluR5 Potentiates (Allosteric) Gq Gq Protein mGluR5->Gq PLC PLC Gq->PLC NMDAR NMDAR Potentiation PLC->NMDAR PKC signaling Behavior Enhanced Cognition/Memory NMDAR->Behavior LTP Induction

Figure 2: Signaling cascade.[1] this compound binds to an allosteric site on mGluR5, enhancing the receptor's response to glutamate, leading to downstream NMDAR potentiation and cognitive improvement.[1]

References

  • DC Chemicals. (n.d.).[1] this compound Datasheet: Chemical Properties and Solubility. Retrieved from [Link]

  • Ace Therapeutics. (n.d.).[1] this compound: mGluR5 PAM for Schizophrenia Research. Retrieved from [Link][1]

  • Partin, K. M. (2015).[1][2] AMPA receptor potentiators: from drug design to cognitive enhancement.[1][2][3] Current Opinion in Pharmacology, 20, 46-53.[1][2] Retrieved from [Link]

  • Rivers-Auty, J., & Ashton, J. C. (2013).[1][4] Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Gould, T. J., et al. (2011).[1] Emerging experimental strategies in behavioral neuroscience. (General reference on vehicle control design in NOR tasks).

Sources

Troubleshooting & Optimization

Technical Support Center: BMT-145027 Formulation & Solubility Guide

[1]

Product: BMT-145027 (mGluR5 Positive Allosteric Modulator) CAS: 2018282-44-3 Molecular Weight: 438.83 g/mol Primary Application: Neuroscience research (Schizophrenia models, NMDAR hypofunction)[1]

The "Crash-Out" Phenomenon: Why this compound Precipitates

Diagnosis: You are likely observing immediate turbidity or white flocculation upon diluting your this compound DMSO stock into aqueous buffers (PBS, HBSS, or neuronal culture media).[1]

Root Cause Analysis: this compound is a highly lipophilic small molecule (Predicted LogP > 4.[1]0) containing a trifluoromethyl group and multiple aromatic rings.[2] It relies on the high dielectric constant of organic solvents (DMSO) for solvation.

  • The Solubility Cliff: When a DMSO stock (e.g., 10 mM) is introduced to an aqueous buffer, the solvent environment shifts instantly from hydrophobic to hydrophilic.

  • Kinetic vs. Thermodynamic Solubility: Rapid addition creates a supersaturated state. The compound creates a local area of high concentration (the "plume") where it aggregates before it can disperse, leading to irreversible crystallization.

Step-by-Step Preparation Protocols

Protocol A: Standard In Vitro Preparation (Cell Culture/Calcium Flux)

Target: < 10 µM final concentration, < 0.5% DMSO.

The "Intermediate Dilution" Method Do not pipette high-concentration stock directly into a large volume of static buffer.

  • Stock Preparation: Dissolve this compound powder in anhydrous DMSO to 10 mM .

    • Critical: Sonicate for 5 minutes at 37°C to ensure no micro-crystals remain.

  • Serial Dilution (in DMSO): Prepare a 1000x working stock in DMSO.

    • Example: If your final assay concentration is 1 µM, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM secondary stock .

  • The "Vortex-Drop" Technique:

    • Place your aqueous buffer (e.g., HBSS) on a vortex mixer set to medium speed .

    • While vortexing, slowly add the 1 mM secondary stock drop-wise into the center of the vortex.

    • Result: This maximizes surface area for rapid dispersion, preventing the "local plume" effect.

Protocol B: High-Concentration Formulation (In Vivo / Stock Solutions)

Target: > 1 mg/mL for IP/PO administration.[1]

The "Sandwich" Co-Solvent System Aqueous buffers alone will fail at these concentrations. You must use a co-solvent system to "shield" the hydrophobic core of this compound.

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

StepComponentVolume (for 1 mL total)Action
1 This compound (in DMSO) 100 µLDissolve compound fully in DMSO first.[1]
2 PEG300 400 µLAdd to the DMSO solution. Vortex until clear.
3 Tween-80 50 µLAdd to the mix. Vortex vigorously. Solution may warm slightly.
4 Saline (0.9% NaCl) 450 µLAdd slowly (dropwise) while vortexing.

Status Check: The final solution should be clear to slightly opalescent. If cloudy, sonicate for 10 minutes.

Visual Troubleshooting Workflows

Figure 1: The Solubility Cliff Mechanism

This diagram illustrates why direct dilution fails and how the intermediate step prevents precipitation.

SolubilityCliffcluster_failStandard Failure Modecluster_successOptimized DispersionStock10mM Stock(100% DMSO)BufferAqueous Buffer(PBS/Media)Stock->BufferDirect Spike(>1:1000)PrecipPrecipitation(Aggregates)Buffer->PrecipHydrophobicCollapseStock210mM StockInterSecondary Stock(100-1000µM in DMSO)Stock2->InterSerial DilutionVortexDynamic Mixing(Vortexing Buffer)Inter->VortexDrop-wiseAdditionSolubleStable DispersionVortex->Soluble

Caption: Comparison of direct spiking (leading to precipitation) vs. intermediate dilution with dynamic mixing.

Figure 2: The "Sandwich" Formulation Logic

Logic flow for preparing high-concentration solutions for animal studies.[1]

FormulationLogicStartStart: this compound PowderStep11. Solubilize in DMSO(The Solvent)Start->Step1Step22. Add PEG300(The Extender)Step1->Step2Shields HydrophobicityStep33. Add Tween-80(The Surfactant)Step2->Step3Prevents Micelle CollapseStep44. Add Saline(The Carrier)Step3->Step4Slow AdditionCheckVisual Check:Clear?Step4->CheckSonicateSonicate (37°C, 5 min)Check->SonicateNoReadyReady for InjectionCheck->ReadyYesSonicate->Check

Caption: Step-by-step order of addition for the DMSO/PEG/Tween/Saline co-solvent system.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the precipitate? A: Heating aqueous suspensions of this compound is not recommended above 40°C. While heat may temporarily dissolve the compound, it often leads to "supersaturation" followed by massive recrystallization upon cooling to room temperature.

  • Better approach: Use sonication (ultrasonic bath) at room temperature or 37°C max.

Q2: My cells are sensitive to DMSO. Can I use Ethanol? A: this compound has poor solubility in ethanol compared to DMSO. If DMSO toxicity is a concern (e.g., primary neurons), use the Cyclodextrin Method :

  • Dissolve this compound in a minimal volume of DMSO.

  • Add this to a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS.

  • The cyclodextrin encapsulates the drug, preventing precipitation while masking the hydrophobic domains.

Q3: How long is the diluted solution stable? A: Aqueous dilutions (in media or buffer) are thermodynamically unstable.

  • Rule: Prepare fresh immediately before use (within 30 minutes).

  • Warning: Do not freeze aqueous dilutions.[4][5][6] The freeze-thaw cycle will force the compound out of solution.

Q4: I see a "film" on the surface of my media. What is this? A: This is "Oiling Out." The compound has separated from the water and floated to the top due to surface tension. This indicates your mixing was too static or the concentration is above the solubility limit (likely >10-20 µM in pure media). Refer to Protocol A (Vortex-Drop technique).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

Technical Support Center: BMT-145027 Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Issue Overview: The "Saline Crash"

Status: Known Issue Severity: High (Experimental Critical)[1]

Users frequently report immediate precipitation ("crashing out") when attempting to dilute DMSO stock solutions of BMT-145027 directly into sterile saline (0.9% NaCl).[1] This results in turbid suspensions, inaccurate dosing, and potential capillary blockage during micro-injections.[1]

Root Cause Analysis

This compound is a positive allosteric modulator (PAM) of mGluR5 based on a 1H-pyrazolo[3,4-b]pyridine scaffold.[1][2][3][4] Its chemical structure contains multiple lipophilic moieties, including a trifluoromethyl group (


), a chloro-substituent, and multiple aromatic rings.[1]
  • Physicochemical Profile:

    • Lipophilicity: High LogP (Predicted > 3.5).[1]

    • Aqueous Solubility: Negligible in neutral buffers.[1]

    • Thermodynamics: The crystal lattice energy is high (often described as "brick dust"), resisting dissolution in high-dielectric solvents like water.[1]

    • The "Salting-Out" Effect: The ionic strength of saline (

      
       and 
      
      
      
      ions) reduces the availability of water molecules to solvate the hydrophobic drug, exacerbating insolubility compared to pure water.[1]

Troubleshooting Protocols

Directive: Do not attempt to dissolve this compound in pure saline. Select a protocol below based on your administration route.

Protocol A: The "Golden Triangle" Cosolvent System (IV/IP Compatible)

Best for: Intravenous (IV) or Intraperitoneal (IP) administration where a clear solution is required.[1]

Concept: This method uses an intermediate polarity bridge (PEG400) and a surfactant (Tween 80) to prevent the hydrophobic compound from agglomerating when water is added.[1]

Formulation Composition:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Cosolvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of this compound powder.[1]

  • Primary Solubilization: Add the calculated volume of 100% DMSO .

    • Critical Step: Sonicate at 40°C for 5-10 minutes until completely clear. The compound is heat-stable up to 80°C for short periods.[1]

  • Surfactant Integration: Add Tween 80 and PEG400 to the DMSO solution.[1] Vortex vigorously for 30 seconds.[1]

    • Checkpoint: The solution should be viscous but clear yellow.[1]

  • Aqueous Phase Addition: Slowly add warm (37°C) Saline in a dropwise manner while vortexing.

    • Why? Rapid addition causes local supersaturation and precipitation.[1]

  • Final Verification: Inspect for particulates under a light source.[1] If cloudy, sonicate for an additional 2 minutes.

Protocol B: Cyclodextrin Complexation (Low Toxicity)

Best for: Sensitive behavioral studies (e.g., Novel Object Recognition) where high solvent loads (DMSO/PEG) might act as confounders.[1]

Concept: Encapsulates the lipophilic this compound molecule inside the hydrophobic cavity of cyclodextrin, shielding it from the aqueous environment.[1]

Formulation Composition:

  • 20% (w/v) HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) in Saline.[1]

  • pH adjustment (optional).[1]

Step-by-Step Methodology:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water or saline to create a 20% stock solution.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add this compound powder to the vehicle.[1]

  • High-Shear Mixing: The compound will not dissolve immediately.[1] You must use:

    • Probe sonication (20% amplitude, 1 min pulses).[1]

    • Or: Stirring at 500 RPM for 4-6 hours at room temperature.

  • pH Tuning: If solubility remains low, adjust pH to 4.0-5.0 using 0.1N HCl (if the pyridine nitrogen allows protonation), then back-titrate if necessary. Note: this compound has low basicity due to electron-withdrawing groups, so pH effects may be marginal.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for vehicle selection and the critical "order of addition" to prevent precipitation.

BMT_Solubility_Workflow Start Start: this compound Powder Route_Check Determine Administration Route Start->Route_Check IV_Path Intravenous / Intraperitoneal (Solution Required) Route_Check->IV_Path PO_Path Oral Gavage (PO) (Suspension Acceptable) Route_Check->PO_Path Cosolvent Protocol A: Cosolvent System (DMSO/PEG400/Tween80) IV_Path->Cosolvent Step_DMSO 1. Dissolve in 100% DMSO (Heat/Sonicate) Cosolvent->Step_DMSO Step_PEG 2. Add PEG400 & Tween 80 (Vortex) Step_DMSO->Step_PEG Step_Saline 3. Add Warm Saline Dropwise (CRITICAL: Do not dump) Step_PEG->Step_Saline Success Ready for Dosing Step_Saline->Success Clear Solution Suspension Protocol C: MC Suspension (0.5% Methylcellulose) PO_Path->Suspension Step_Grind 1. Triturate Powder with small volume of vehicle Suspension->Step_Grind Step_Bulk 2. Add remaining vehicle and vortex Step_Grind->Step_Bulk Step_Bulk->Success Homogeneous Suspension

Caption: Decision tree for this compound formulation. Protocol A is critical for systemic injection to avoid embolism caused by precipitation.[1]

Comparative Data: Vehicle Performance

Vehicle CompositionSolubility Limit (Est.)Stability (RT)Recommended RouteNotes
100% Saline < 0.01 mg/mLN/ANone Immediate precipitation.[1] Do not use.
10% DMSO / Saline ~0.1 mg/mL< 1 HourIn Vitro onlyHigh risk of crashing out in vivo.[1]
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline 2 - 4 mg/mL > 24 HoursIV, IPGold Standard. High osmolarity; inject slowly.[1]
20% HP-β-CD in Saline 1 - 2 mg/mL> 48 HoursIP, SCBiocompatible.[1] Requires long stirring time to prepare.[1]
0.5% Methylcellulose (MC) Suspension> 1 WeekPOCreates a uniform suspension, not a solution.[1]

Frequently Asked Questions (FAQ)

Q: I followed Protocol A, but the solution turned cloudy after 2 hours. Why? A: This is likely due to nucleation .[1] Even in cosolvents, the compound is in a high-energy state.[1]

  • Fix: Keep the solution warm (37°C) prior to injection.[1]

  • Fix: Ensure your DMSO is fresh (hygroscopic DMSO contains water, which initiates precipitation early).[1]

Q: Can I use this formulation for the Novel Object Recognition (NOR) task? A: Yes. This compound has shown efficacy in NOR tasks at doses of 10–30 mg/kg.[1][5][6]

  • Recommendation: For behavioral studies, Protocol B (Cyclodextrin) is preferred over Protocol A. High concentrations of DMSO and PEG400 can sometimes induce locomotor artifacts or irritation that confound behavioral scoring.[1]

Q: What is the maximum concentration I can achieve in DMSO stock? A: You can achieve approximately 4–10 mg/mL (approx. 10–20 mM) in pure DMSO with aggressive sonication and heating to 60-80°C. Do not freeze-thaw this stock repeatedly; aliquot it for single use.[1]

Q: My compound is yellow. Is it degraded? A: No. This compound is a light yellow to yellow solid.[1][5] A yellow tint in the solution is normal.[1] However, if the color shifts to dark orange or brown, check for oxidation.[1]

References

  • Discovery of this compound: Wurtz, N. R., et al. (2016).[1][2] Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.[1][2][3][4] ACS Medicinal Chemistry Letters, 7(7), 668–672.[1] [Link][1][2]

  • Cosolvent Formulation Strategies: Li, P., & Zhao, L. (2007).[1] Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics, 341(1-2), 1-19.[1] [Link]

  • Cyclodextrin Applications in Drug Delivery: Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of BMT-145027 and CPPHA as mGluR5 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of mGluR5 Positive Allosteric Modulators

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and cognitive deficits.[1] As a Gq-coupled G protein-coupled receptor (GPCR), mGluR5 plays a crucial role in modulating synaptic plasticity and neuronal excitability. Instead of directly activating the receptor like an orthosteric agonist, positive allosteric modulators (PAMs) bind to a distinct site on the receptor, potentiating the effect of the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity, with a lower risk of the desensitization and off-target effects associated with direct agonists.

This guide provides an in-depth technical comparison of two key mGluR5 PAMs: BMT-145027 and N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA). While both compounds enhance mGluR5 function, they exhibit important differences in their binding sites, pharmacological profiles, and suitability for in vivo applications. Understanding these distinctions is critical for researchers selecting the appropriate tool compound for their studies.

Mechanism of Action: Distinct Allosteric Binding Sites

A fundamental difference between this compound and CPPHA lies in their interaction with the mGluR5 protein. While many mGluR5 PAMs bind to the same allosteric site as the well-characterized antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine), both this compound and CPPHA operate through distinct mechanisms.

Binding studies have revealed that this compound does not engage the MPEP binding site.[1] Similarly, CPPHA was one of the first mGluR5 PAMs discovered to bind to a unique allosteric site, different from the MPEP site.[2][3] This distinction in binding sites can lead to different pharmacological profiles and downstream signaling effects, a concept known as functional selectivity.[4] The fact that these two PAMs bind to separate, non-MPEP sites underscores the complexity of allosteric modulation of mGluR5 and opens avenues for developing PAMs with tailored signaling properties.

Comparative Efficacy: In Vitro Potency and In Vivo Activity

CompoundIn Vitro Potency (EC50)In Vivo EfficacyKey Limitations
This compound 47 nMDemonstrated efficacy in a rodent model of learning and memory (novel object recognition task).[1]Limited publicly available data on a wide range of in vivo models.
CPPHA Diminished potency on rodent mGluR5.[5]Limited utility for in vivo studies due to poor physicochemical properties and lower potency in rodents.[5]A newer analog from the same chemical class, VU0357121, shows high potency (EC50 = 33 nM), suggesting the scaffold is promising.[5]

This compound has been shown to be a potent mGluR5 PAM with an EC50 of 47 nM. Crucially, its efficacy has been demonstrated in a preclinical model of cognition.[1] In a novel object recognition task in rodents, this compound was able to improve performance, indicating its potential to enhance learning and memory.[1]

In contrast, while CPPHA was a pioneering tool compound for its unique binding site, its translation to in vivo studies has been hampered by its pharmacological properties.[2][5] Specifically, it exhibits reduced potency at the rodent mGluR5 and possesses poor physicochemical characteristics, making it less suitable for systemic administration in animal models.[5] However, the chemical scaffold of CPPHA holds significant promise, as newer analogs have been developed with high potency. For instance, VU0357121, a compound from a series reminiscent of CPPHA, has an EC50 of 33 nM and demonstrates potent activity on the rat mGluR5 receptor.[5] This suggests that while CPPHA itself may be a challenging tool for in vivo work, its structural class represents a valuable starting point for the development of potent and brain-penetrant mGluR5 PAMs.

Functionally, CPPHA has been shown to potentiate mGluR5-mediated regulation of NMDA receptor currents and to enhance the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key downstream signaling molecule.[6]

Experimental Protocols: Assessing mGluR5 PAM Efficacy

To provide a practical framework for comparing the efficacy of mGluR5 PAMs like this compound and CPPHA, we present a detailed protocol for a common in vitro functional assay: the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the increase in intracellular calcium that occurs upon mGluR5 activation.

Protocol: mGluR5 PAM Calcium Mobilization Assay

Objective: To determine the potency (EC50) of this compound and CPPHA in potentiating glutamate-induced calcium mobilization in cells expressing recombinant human mGluR5.

Materials:

  • HEK293 cells stably expressing human mGluR5 (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • L-Glutamic acid

  • This compound

  • CPPHA

  • 384-well black-walled, clear-bottom assay plates

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-hmGluR5 cells according to standard protocols.

    • The day before the assay, seed the cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 and probenecid (if used).

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound and CPPHA in assay buffer.

    • Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20). This is the "agonist solution."

    • In a separate compound plate, add the serially diluted PAMs. In another plate, add the agonist solution.

  • FLIPR Assay:

    • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye.

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • The instrument will first add the PAM solutions (or vehicle control) to the cell plate and incubate for a defined period (e.g., 5-15 minutes).

    • The instrument will then add the agonist solution to the cell plate and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium.

    • For each concentration of the PAM, determine the peak fluorescence response.

    • Plot the peak response as a function of the PAM concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mGluR5 signaling pathway and the experimental workflow for the calcium mobilization assay.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Glutamate Glutamate Glutamate->mGluR5 Binds to orthosteric site PAM This compound or CPPHA PAM->mGluR5 Binds to allosteric site

Caption: mGluR5 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis node_culture 1. Culture & Plate Cells (HEK293-hmGluR5) node_dye 2. Load Cells with Calcium-Sensitive Dye node_culture->node_dye node_compounds 3. Prepare Serial Dilutions of PAMs & Agonist node_dye->node_compounds node_pam_addition 4. Add PAMs to Cells node_compounds->node_pam_addition node_agonist_addition 5. Add Glutamate (Agonist) node_pam_addition->node_agonist_addition node_read 6. Measure Fluorescence (Calcium Mobilization) node_agonist_addition->node_read node_curve 7. Generate Concentration- Response Curves node_read->node_curve node_ec50 8. Determine EC50 Values node_curve->node_ec50

Sources

BMT-145027 selectivity profile against other glutamate receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMT-145027 (also known as Compound 31 in seminal literature) represents a distinct class of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs) .[1][2][3][4] Unlike earlier generations of mGluR5 modulators that target the MPEP/CPPHA binding pocket, this compound engages a novel allosteric site. This unique binding mode confers a superior selectivity profile, avoiding the off-target liabilities often seen with Group I mGluR ligands (e.g., mGluR1-mediated seizures).

This guide provides a technical deep-dive into the selectivity of this compound against the broader glutamate receptor superfamily, supported by experimental protocols and comparative data.

Mechanism of Action & Binding Topology

The "Non-MPEP" Advantage

Most historical mGluR5 modulators (e.g., MPEP, fenobam) compete for a well-defined allosteric pocket within the transmembrane domain. This compound was developed by Bristol-Myers Squibb to circumvent this crowded site. It acts as a pure potentiator , meaning it has no intrinsic agonist activity but significantly amplifies the receptor's response to glutamate.

Key Mechanistic Features:

  • Target: mGluR5 (Gq-coupled GPCR).

  • Mode: Positive Allosteric Modulation (PAM).[1][3][5][6]

  • Binding Site: Distinct from the MPEP and CPPHA allosteric sites.[2][3][4]

  • Signaling Outcome: Potentiation of Gq/11 signaling

    
     PLC activation 
    
    
    
    Intracellular Ca²⁺ release
    
    
    PKC activation
    
    
    NMDAR potentiation.
Pathway Visualization

mGluR5_Signaling Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates BMT This compound (Novel Allosteric Site) BMT->mGluR5 Potentiates (Shift EC50 left) Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Mobilization NMDAR NMDAR Potentiation Ca->NMDAR Facilitates Cognition Enhanced Synaptic Plasticity & Cognition NMDAR->Cognition LTP Induction

Figure 1: Signal transduction pathway of this compound. The compound potentiates the glutamate signal without direct activation, leading to downstream NMDAR facilitation.

Selectivity Profile: Comparative Analysis

The critical value of this compound lies in its "clean" profile against other glutamate receptors. Cross-reactivity with mGluR1 (the other Group I receptor) is a major safety concern due to potential convulsant effects. This compound demonstrates >200-fold selectivity for mGluR5 over mGluR1.

Table 1: Quantitative Selectivity Data
Receptor FamilySubtypeThis compound Activity (EC₅₀/IC₅₀)Comparative Note
Primary Target mGluR5 47 nM (EC₅₀) Potent PAM Activity
Group I mGluR mGluR1> 10,000 nM (Inactive)Critical for seizure safety; unlike broad Group I agonists.
Group II mGluR mGluR2> 10,000 nM (Inactive)No psychotomimetic side effects associated with Group II NAMs.
Group II mGluR mGluR3> 10,000 nM (Inactive)High specificity confirmed.
Group III mGluR mGluR4> 10,000 nM (Inactive)No interaction.
Group III mGluR mGluR7> 10,000 nM (Inactive)No interaction.
Group III mGluR mGluR8> 10,000 nM (Inactive)No interaction.
Ionotropic NMDANo direct bindingFunctional potentiation occurs downstream, not via direct binding.
Ionotropic AMPANo direct bindingSelectivity >10 µM; avoids excitotoxicity.
Table 2: Comparison with Alternative mGluR5 Modulators
FeatureThis compound CDPPB VU0409551 MPEP
Mechanism PAM (Novel Site)PAMPAMNAM (Negative Modulator)
Binding Site Non-MPEP AllostericAllostericMPEP Pocket
mGluR5 Potency 47 nM~30 nM~15 nM~30 nM (IC₅₀)
Brain Penetrance HighModerate (Lipophilic)HighHigh
Key Advantage Avoids MPEP-site competition; high metabolic stability.Widely used tool compound.Highly potent, optimized for CNS.Standard reference antagonist.
Liability N/A (Preclinical)Poor solubility; potential for "ceiling effect."-Psychotomimetic effects (due to inhibition).

Experimental Protocols for Validation

To verify the selectivity and potency of this compound in your own laboratory, follow these self-validating protocols.

Protocol A: Calcium Mobilization Assay (Potency Validation)

Causality: mGluR5 couples to Gq, leading to intracellular calcium release. A FLIPR (Fluorometric Imaging Plate Reader) assay measures this calcium flux to quantify PAM activity.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Glutamate (agonist) and this compound.[5]

Workflow:

  • Cell Plating: Seed HEK293-mGluR5 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Fluo-4 AM loading buffer. Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation): Add this compound (varying concentrations) 10 minutes prior to glutamate. This allows the PAM to bind the allosteric site and "prime" the receptor.

  • Agonist Challenge: Inject Glutamate at an EC₂₀ concentration (the concentration producing 20% of max response).

    • Note: Using EC₂₀ is critical. If glutamate is too high (EC₁₀₀), the PAM effect will be masked (ceiling effect).

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 60 seconds.

  • Analysis: Calculate the increase in the glutamate response. Plot % Potentiation vs. [this compound].

Protocol B: Selectivity Screening (mGluR1 Counter-Screen)

Causality: To prove selectivity, you must demonstrate lack of activity in an mGluR1 cell line under identical conditions.

Workflow:

  • Utilize CHO cells stably expressing human mGluR1 .

  • Repeat the dye loading steps from Protocol A.

  • Test 1 (Agonist Mode): Add this compound alone (up to 30 µM).

    • Success Criteria: No fluorescence increase (confirms no intrinsic agonist activity).

  • Test 2 (PAM Mode): Add this compound followed by Glutamate (EC₂₀ for mGluR1).

    • Success Criteria: No left-shift in the glutamate curve or increase in signal compared to vehicle (confirms no PAM activity at mGluR1).

Data Visualization: Selectivity Logic

The following diagram illustrates the decision tree for classifying this compound's selectivity profile based on the experimental data.

Selectivity_Logic cluster_0 Primary Screen cluster_1 Off-Target Screen Compound This compound mGluR5 mGluR5 Assay (EC20 Glutamate) Compound->mGluR5 mGluR1 mGluR1 Assay Compound->mGluR1 iGluRs NMDA/AMPA Binding Compound->iGluRs Result1 Potentiation (EC50 = 47nM) mGluR5->Result1 Conclusion High Selectivity Profile Confirmed Result1->Conclusion Validates Potency Result2 No Activity (>10 µM) mGluR1->Result2 iGluRs->Result2 Result2->Conclusion Validates Selectivity

Figure 2: Screening logic confirming the high selectivity profile of this compound.

References

  • Hill, M. D., Fang, H., Brown, J. M., & Degnan, A. P. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Journal of Medicinal Chemistry.

    • Context: Primary literature describing the synthesis, SAR, and pharmacological characterization of Compound 31 (this compound).[2][3][4]

  • MedChemExpress. (n.d.). This compound Product Datasheet.

    • Context: Provides physical properties, EC50 values, and solubility d
  • Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery.

    • Context: Authoritative review on the mechanism and therapeutic potential of mGluR PAMs.

Sources

A Comparative Guide to the In Vivo Efficacy of BMT-145027 in Rat and Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

A Note on BMT-145027: Information regarding the specific therapeutic agent "this compound" is not available in the public domain. For the purposes of this illustrative guide, this compound will be treated as a hypothetical, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime therapeutic target.[1][2][3] The principles, experimental designs, and comparative analyses presented herein are based on established practices for evaluating novel kinase inhibitors in preclinical rodent models.

Executive Summary: Bridging the Gap Between Mouse and Rat Efficacy Data

The selection of an appropriate animal model is a cornerstone of preclinical drug development.[4] While both mice and rats are common choices for in vivo efficacy and pharmacokinetic studies, inherent physiological and metabolic differences can lead to significant variations in a drug's performance.[5][6] This guide provides a comprehensive framework for understanding and comparing the in vivo efficacy of this compound, a novel PI3K inhibitor, in both rat and mouse xenograft models.

We delve into the critical disparities in pharmacokinetics (PK) and pharmacodynamics (PD) between the two species, offering a rationale for why a drug's profile can differ significantly.[5][7] Detailed, side-by-side protocols for conducting parallel efficacy studies are provided, emphasizing species-specific considerations. By synthesizing PK/PD data with anti-tumor efficacy, this guide aims to equip researchers with the expertise to interpret cross-species results, anticipate translational challenges, and make more informed decisions as they advance promising oncology candidates like this compound toward clinical development.

The Target: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes, including cell proliferation, growth, survival, and metabolism.[2][3][8] In many human cancers, this pathway is hyperactivated due to mutations in key components (e.g., PIK3CA) or the loss of tumor suppressors like PTEN.[1] this compound is designed to inhibit PI3K, thereby blocking the phosphorylation of Akt and the subsequent activation of mTOR, ultimately leading to decreased cancer cell proliferation and survival.

PI3K_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts BMT This compound BMT->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Pharmacokinetics: Why Species Matters

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—can vary dramatically between mice and rats. These pharmacokinetic differences are fundamental to understanding divergent efficacy results.[5]

Key Physiological Differences Driving PK Variability:

  • Metabolic Rate: Mice possess a significantly higher basal metabolic rate than rats.[5] This often translates to faster drug metabolism and clearance, potentially requiring more frequent dosing or higher concentrations in mice to achieve the same therapeutic exposure seen in rats.[5]

  • Enzyme Expression: The expression levels and activity of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms in the liver, can differ substantially.[5][9] This can lead to the formation of different metabolites or different rates of drug clearance.[5]

  • Body Size and Composition: The larger size of rats allows for easier collection of serial blood samples from a single animal, providing a complete PK profile over time.[9][10][11] In contrast, mouse PK studies often rely on composite profiles from different animals at each time point.[11] Differences in body fat can also affect the distribution of lipophilic compounds.[5]

  • Gastrointestinal Tract: Variations in GI transit time and pH can influence the absorption of orally administered drugs like this compound.[5]

Hypothetical PK Data for this compound:

The following table illustrates potential PK differences following a single oral dose (e.g., 20 mg/kg) of this compound.

ParameterMouse (CD-1)Rat (Sprague-Dawley)Causality & Implication
Tmax (hr) 0.51.0Faster absorption in mice, likely due to shorter GI transit time.[5]
Cmax (ng/mL) 8501200Higher peak concentration in rats may suggest slower first-pass metabolism.
AUC0-24h (ng·hr/mL) 34007200Significantly higher total drug exposure in rats, indicating slower clearance.[7][12]
Half-life (t1/2, hr) 2.54.5Longer half-life in rats is consistent with a lower metabolic rate.[13]
Clearance (CL/F, mL/min/kg) 9846~2-fold faster clearance in mice highlights their higher metabolic capacity.[5]

Data are hypothetical and for illustrative purposes.

These disparities underscore a critical insight: equal mg/kg doses do not result in equal drug exposure. The higher clearance in mice suggests that to achieve a target AUC comparable to that in rats, a higher or more frequent dose of this compound would be necessary.

Experimental Design: Head-to-Head Efficacy Studies

A robust comparison requires parallel studies conducted under harmonized conditions, with specific adjustments for each species. This protocol assumes the use of a human cancer cell line (e.g., MCF-7, PIK3CA-mutant) grown as a subcutaneous xenograft in immunodeficient mice and rats.

Efficacy_Workflow Acclimatization Animal Acclimatization (≥ 7 days) Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Implantation Staging Tumor Staging (e.g., 100-150 mm³) Implantation->Staging Randomization Randomization & Group Assignment Staging->Randomization Treatment Treatment Initiation (Vehicle, this compound) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring PK_PD Satellite PK/PD (Optional) Treatment->PK_PD During Treatment Endpoint Endpoint Determination (e.g., Tumor >1000 mm³) Monitoring->Endpoint Analysis Data Analysis (Efficacy, Toxicity) Endpoint->Analysis

Figure 2: Standard workflow for conducting an in vivo efficacy study in rodent models.
Step-by-Step Methodology

1. Animal Models and Housing:

  • Mice: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Rats: Female athymic nude rats (e.g., Hsd:RH-Foxn1rnu), 6-8 weeks old.

  • Housing: House animals in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]

2. Tumor Implantation:

  • Rationale: Subcutaneous models are standard for initial efficacy screening due to their ease of implementation and monitoring.[14]

  • Procedure:

    • Harvest cancer cells (e.g., MCF-7) during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to support initial tumor establishment.

    • Inject 5 x 106 cells in a 100 µL volume (mice) or 10 x 106 cells in a 200 µL volume (rats) into the right flank.

3. Tumor Staging and Randomization:

  • Rationale: Staging ensures that treatment begins when tumors are well-established and vascularized. Randomization minimizes bias in group assignments.

  • Procedure:

    • Begin caliper measurements 2-3 times per week once tumors are palpable. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

4. Dosing and Administration:

  • Rationale: The dosing regimen should be informed by prior PK studies. Allometric scaling can provide a starting point for dose conversion between species.[15]

  • Procedure:

    • Vehicle Control: Formulate the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose in water).

    • This compound Groups:

      • Mouse Group: e.g., 30 mg/kg, administered daily via oral gavage.

      • Rat Group: e.g., 15 mg/kg, administered daily via oral gavage.

      • Justification: The dose for mice is higher to compensate for their faster clearance, aiming for a similar target AUC as the rat group.[5]

    • Administer doses based on the most recent body weight measurement.

5. Efficacy and Toxicity Monitoring:

  • Procedure:

    • Measure tumor volume and body weight 2-3 times weekly.

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • Endpoint Criteria: Euthanize animals if tumors exceed a predetermined size (e.g., 1000 mm³ for mice, 2000 mm³ for rats), show signs of ulceration, or if body weight loss exceeds 20%.[11][16]

6. Pharmacodynamic (PD) Analysis (Terminal):

  • Rationale: To confirm target engagement, assess the downstream effects of PI3K inhibition in tumor tissue.

  • Procedure:

    • At the end of the study, collect tumor tissue at a specified time point post-last dose (e.g., 2-4 hours).

    • Process tumors for Western blot analysis to measure levels of phosphorylated Akt (p-Akt), a direct downstream marker of PI3K activity.

Interpreting the Results: A Comparative Analysis

After study completion, the data must be synthesized to build a complete picture of this compound's activity in each species.

Hypothetical Efficacy and PD Data:

ParameterMouse (30 mg/kg)Rat (15 mg/kg)Interpretation
Tumor Growth Inhibition (TGI, %) 65%70%Despite different doses, the TGI is comparable, suggesting the dose adjustment successfully achieved similar therapeutic exposure.
p-Akt Inhibition (vs. Vehicle) 75%80%Strong and similar target engagement is confirmed in both species, validating the mechanism of action.
Body Weight Change -5% (nadir)-4% (nadir)The compound is well-tolerated in both species at the selected efficacious doses.

Data are hypothetical and for illustrative purposes.

Key Insights from the Comparison:

  • Efficacy is Exposure-Driven: The hypothetical data show that achieving similar levels of anti-tumor activity required a higher mg/kg dose in mice. This directly links back to the faster clearance observed in the PK studies and highlights that efficacy is a function of drug exposure (AUC), not simply the administered dose.

  • PD Confirms Mechanism: Similar levels of p-Akt inhibition in both rat and mouse tumors confirm that this compound is engaging its target effectively in both systems and that the observed TGI is mechanistically driven.

  • Translational Confidence: When PK, PD, and efficacy data align across two different species, it significantly increases the confidence in the drug's potential for translation to humans.[17] Discrepancies, however, would warrant further investigation into species-specific metabolism or off-target effects.[18][19]

Conclusion and Future Directions

Successfully navigating the preclinical path requires a nuanced understanding of the animal models employed. This guide demonstrates that while mice and rats can yield different results for a given compound like this compound, these differences are often predictable and explainable through careful pharmacokinetic and pharmacodynamic analysis. The faster metabolism in mice necessitates dose adjustments to achieve exposures equivalent to those in rats.[5] By designing studies that account for these intrinsic differences, researchers can generate a cohesive and cross-validated dataset. This robust, multi-species approach provides a stronger foundation for predicting human pharmacokinetics and establishing a safe and potentially efficacious starting dose for first-in-human clinical trials.[15][20] All studies should adhere to reporting standards such as the ARRIVE guidelines to ensure transparency and reproducibility.[21][22][23]

References

  • Lee, J., Lee, E., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. PMC, NIH. Available from: [Link]

  • Wa, Y. (2020). What factors may contribute to the PK differences in rats and mice? ResearchGate. Available from: [Link]

  • ChemHelpASAP. (2023). preclinical in vivo PK studies & allometric scaling. YouTube. Available from: [Link]

  • Patsnap Synapse. (2025). How do drug researchers address effects that only occur in rats? Patsnap Synapse. Available from: [Link]

  • Wicht, K., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. PMC, NIH. Available from: [Link]

  • Sivanesan, S., et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. MDPI. Available from: [Link]

  • Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available from: [Link]

  • Abubakar, A. A., et al. (2016). The use of rats and mice as animal models in ex vivo bone growth and development studies. Bone & Joint Research. Available from: [Link]

  • Ward, K. W., & Smith, B. R. (2004). Allometric scaling of pharmacokinetic parameters in drug discovery: can human CL, Vss and t1/2 be predicted from in-vivo rat data? PubMed. Available from: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available from: [Link]

  • Lee, J., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. Available from: [Link]

  • Liu, D., et al. (2015). A Difference between the Rat and Mouse in the Pharmacokinetic Interaction of 5,6-Dimethylxanthenone-4-Acetic Acid with Thalidomide. Digital Commons @ USF. Available from: [Link]

  • Liu, D., et al. (2015). A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide. PubMed. Available from: [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. Available from: [Link]

  • Tew, M., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC, NIH. Available from: [Link]

  • National Research Council (US) Committee on Biologic Markers. (1989). Methodologic Issues of Extrapolation from Animal Studies to Human Toxicant Exposure. Biologic Markers in Reproductive Toxicology. Available from: [Link]

  • Spectral Instruments Imaging. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Spectral Instruments Imaging. Available from: [Link]

  • Wang, M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Available from: [Link]

  • Ioannidis, J. P. A. (2012). Extrapolating from Animals to Humans. The James Lind Library. Available from: [Link]

  • Di, L. (2020). An Introduction to Pharmacokinetics. Elsevier. Available from: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Janku, F. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]

  • Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLoS Biology. Available from: [Link]

  • Li, S., et al. (2022). The interspecies allometric scaling of DPT across mouse, rat and monkey... ResearchGate. Available from: [Link]

  • Basic Science. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. Available from: [Link]

  • Le Tourneau, C., et al. (2022). Bayesian Framework for Multi-Source Data Integration - Application to Human Extrapolation From Preclinical Studies. arXiv. Available from: [Link]

  • University of Oxford. (n.d.). NC3Rs guidelines. Research Involving Animals – Division of Biomedical Services. Available from: [Link]

  • ResearchGate. (2018). (PDF) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. ResearchGate. Available from: [Link]

  • Guerrero-Zotano, A., et al. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available from: [Link]

  • UBC Animal Care Services. (n.d.). Draft guideline on Tumour size and Tumour Progression. UBC Animal Care Services. Available from: [Link]

  • Akhtar, A. (2018). Extrapolation of Animal Research Data to Humans: An Analysis of the Evidence. WBI Studies Repository. Available from: [Link]

  • ResearchGate. (2014). Is it possible to extrapolate the data in the study of allergic reactions obtained in experiments on rodents - to humans? ResearchGate. Available from: [Link]

  • Protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Protocols.io. Available from: [Link]

  • World Health Organization. (2024). Guidelines on the phasing out of animal tests for the quality control of biological products. World Health Organization (WHO). Available from: [Link]

  • Holmes, A. (2020). Review of animal testing requirements in WHO Guidelines and Recommendations for biologics: a proposal to implement 3Rs principle. DCVMN. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetics of BMT-145027 and VU0409551: A Methodological and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurotherapeutics, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling target for treating neurological and psychiatric disorders, including schizophrenia.[1] Positive allosteric modulators (PAMs) of mGluR5, which enhance the receptor's response to the endogenous ligand glutamate, offer a nuanced approach to modulating glutamatergic signaling. This guide provides a comparative overview of two such mGluR5 PAMs: BMT-145027 and VU0409551, with a focus on their pharmacokinetic profiles and the underlying experimental methodologies crucial for their evaluation.

Introduction to this compound and VU0409551

This compound, developed by Bristol Myers Squibb, is a potent mGluR5 PAM with an EC50 of 47 nM and lacks inherent agonist activity.[2][3] It is being investigated as a potential treatment for schizophrenia.[1] VU0409551 is another mGluR5 PAM that has demonstrated efficacy in preclinical models of schizophrenia.[4][5] A key distinguishing feature of VU0409551 is its biased signaling, preferentially activating the phosphatidylinositol-3-kinase (PI3K) signaling pathway over the protein kinase C (PKC) cascade.[4] This biased agonism may contribute to its favorable safety profile, as it does not potentiate N-methyl-D-aspartate receptor (NMDAR) currents, an action associated with adverse effects in some other mGluR5 PAMs.[6][7]

Comparative Pharmacokinetic and Mechanistic Profile

While direct head-to-head pharmacokinetic studies are not publicly available, we can compile the existing data to provide a preliminary comparison and highlight the importance of further investigation.

ParameterThis compoundVU0409551Significance for Drug Development
Mechanism of Action mGluR5 Positive Allosteric Modulator[1][2]Biased mGluR5 Positive Allosteric Modulator (prefers PI3K pathway)[4]The biased agonism of VU0409551 could translate to an improved therapeutic window, with reduced side effects compared to non-biased PAMs.
Therapeutic Target Metabotropic glutamate receptor 5 (mGluR5)[1]Metabotropic glutamate receptor 5 (mGluR5)[4]Both compounds target a key receptor implicated in the pathophysiology of schizophrenia and other CNS disorders.
Reported In Vivo Dose 30 mg/kg in mice resulted in a plasma concentration of 2800 nM[2]10 and 20 mg/kg in a rat model of schizophrenia showed significant efficacy[4][5]The difference in effective doses in different species highlights the need for careful dose-response studies and allometric scaling when predicting human doses.
Signaling Pathway Presumed to act via canonical Gq/11 signaling pathwaysPreferentially activates the PI3K signaling pathway over the PKC cascade[4]Understanding the downstream signaling is crucial for elucidating the precise mechanism of therapeutic action and potential off-target effects.

Experimental Protocol for a Comparative Pharmacokinetic Study

To provide a framework for researchers, the following is a detailed, step-by-step protocol for a preclinical comparative pharmacokinetic study of this compound and VU0409551. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of this compound and VU0409551 in a rodent model.

Experimental Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Blood Sample Baseline Blood Sample Fasting->Baseline Blood Sample Compound Administration (IV & PO) Compound Administration (IV & PO) Baseline Blood Sample->Compound Administration (IV & PO) Time-point Blood Sampling Time-point Blood Sampling Compound Administration (IV & PO)->Time-point Blood Sampling Plasma Isolation Plasma Isolation Time-point Blood Sampling->Plasma Isolation Bioanalytical Method Development Bioanalytical Method Development Plasma Isolation->Bioanalytical Method Development Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Bioanalytical Method Development->Sample Analysis (LC-MS/MS) Data Processing Data Processing Sample Analysis (LC-MS/MS)->Data Processing PK Parameter Calculation PK Parameter Calculation Data Processing->PK Parameter Calculation Comparative Analysis Comparative Analysis PK Parameter Calculation->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Workflow for a comparative preclinical pharmacokinetic study.

Methodology:

  • Animal Model Selection and Acclimatization:

    • Select a suitable rodent model (e.g., Sprague-Dawley rats).

    • Acclimatize animals for at least one week to the housing conditions.

    • Rationale: Acclimatization minimizes stress-related physiological changes that could impact drug metabolism and disposition.

  • Dosing Formulation and Administration:

    • Prepare formulations of this compound and VU0409551 for both intravenous (IV) and oral (PO) administration.

    • Rationale: IV administration is essential for determining absolute bioavailability, while PO administration reflects the intended clinical route.

    • Administer a single dose of each compound to separate groups of animals. Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).

    • Rationale: A well-defined sampling schedule is critical for accurately capturing the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.[8]

  • Plasma Preparation and Storage:

    • Process blood samples to isolate plasma.

    • Store plasma samples at -80°C until analysis.

    • Rationale: Immediate processing and proper storage are crucial to prevent degradation of the analytes.

  • Bioanalytical Method Development and Validation:

    • Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and VU0409551 in plasma.

    • Rationale: A validated bioanalytical method ensures the accuracy and reliability of the concentration-time data, which is the foundation of any pharmacokinetic study.

  • Sample Analysis:

    • Analyze the plasma samples using the validated LC-MS/MS method.

    • Rationale: This step generates the raw data for plotting concentration-time curves.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

    • Rationale: These parameters provide a quantitative description of the drug's behavior in the body.[9][10]

  • Statistical Analysis and Comparison:

    • Statistically compare the pharmacokinetic parameters of this compound and VU0409551.

    • Rationale: Statistical analysis determines if there are significant differences in the pharmacokinetic profiles of the two compounds.

Mechanistic Insights into Signaling Pathways

The distinct signaling profiles of this compound and VU0409551 are critical to their therapeutic potential. While both are mGluR5 PAMs, VU0409551's biased agonism represents a more targeted approach.

G cluster_bmt This compound cluster_vu VU0409551 (Biased Agonist) This compound This compound mGluR5 mGluR5 This compound->mGluR5 Gq/11 Gq/11 mGluR5->Gq/11 mGluR5->Gq/11 mGluR5->Gq/11 PLC PLC Gq/11->PLC Gq/11->PLC PI3K PI3K Gq/11->PI3K PKC PKC PLC->PKC Downstream Effects Downstream Effects PKC->Downstream Effects VU0409551 VU0409551 VU0409551->mGluR5 Akt Akt PI3K->Akt Therapeutic Effects Therapeutic Effects Akt->Therapeutic Effects Glutamate Glutamate Glutamate->mGluR5

Caption: Simplified signaling pathways for this compound and VU0409551.

The diagram illustrates that while this compound is expected to activate the canonical Gq/11-PLC-PKC pathway, VU0409551 demonstrates a preference for the Gq/11-PI3K-Akt pathway.[4] This has significant implications, as the PI3K/Akt pathway is involved in cell survival and synaptic plasticity, while the PLC/PKC pathway can also modulate NMDAR function, which may be linked to excitotoxicity.

Conclusion

The development of mGluR5 PAMs like this compound and VU0409551 holds significant promise for the treatment of schizophrenia and other CNS disorders. While both compounds act on the same receptor, their differing signaling properties, particularly the biased agonism of VU0409551, suggest potentially distinct therapeutic and side-effect profiles. A thorough comparative pharmacokinetic analysis, as outlined in the proposed experimental protocol, is an indispensable step in elucidating their in vivo behavior and informing clinical development. Understanding how these drugs are absorbed, distributed, metabolized, and excreted is paramount for optimizing dosing regimens and maximizing their therapeutic potential while ensuring patient safety.

References

  • The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia. ResearchGate. [Link]

  • The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia. PubMed. [Link]

  • Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Publications. [Link]

  • Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors. PMC - PubMed Central. [Link]

  • Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents. PubMed. [Link]

  • Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators. PubMed. [Link]

  • This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]

  • CRO | preclinical services | PK Studies. Biotrial. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for BMT-145027

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: mGluR5 Positive Allosteric Modulator (PAM) CAS Number: 2018282-44-3 Molecular Formula: C₂₃H₁₄ClF₃N₄[1]

Part 1: Emergency Safety & Classification

For Immediate Reference by EHS and Laboratory Personnel

BMT-145027 is a potent, bioactive research chemical used in neuroscience to modulate the metabotropic glutamate receptor 5 (mGluR5).[1] While often classified as "non-hazardous" for transport (DOT), it must be treated as a Potent Pharmacological Agent during disposal due to its biological activity and halogenated chemical structure.[1]

Parameter Specification Disposal Implication
Chemical Class Halogenated Heterocycle (Pyrazolo[3,4-b]pyridine)Requires Halogenated Waste stream to prevent equipment corrosion and ensure proper incineration temperatures.[1]
Bioactivity mGluR5 PAM (EC₅₀ = 47 nM)Treat as Toxic/Bioactive .[1] Must be fully destroyed via high-temperature incineration; never discharge to sewer.[1]
Solubility Soluble in DMSO; Insoluble in waterAqueous decontamination is ineffective.[1] Use organic solvents (ethanol/acetone) for surface cleaning.[1]
Halogen Content Chlorine (Cl), Fluorine (F - Trifluoromethyl)Strict Segregation: Do not mix with non-halogenated solvents if the total halogen content exceeds 1,000 ppm (standard EHS threshold).[1]
Part 2: Scientific Rationale for Disposal Protocols

Expertise & Experience: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that "compliant" does not always mean "safe." Standard disposal protocols often overlook the specific nuances of fluorinated research chemicals.[1]

  • The Halogen Factor: this compound contains a trifluoromethyl group (-CF₃) and a chlorine atom.[1] When incinerated at insufficient temperatures, halogenated compounds can form acid gases (HCl, HF).[1] Therefore, this compound must be tagged for High-Temperature Incineration (typically >1100°C) with scrubbers.[1] Segregating this into a "General Organic" waste stream often leads to rejection by waste handlers or damage to standard incinerators.[1]

  • Bioactive Containment: Because this compound modulates CNS signaling at nanomolar concentrations (EC₅₀ = 47 nM), it poses a risk of biological effect if released into the environment.[1] Simple chemical deactivation (e.g., bleaching) is not recommended as it may not cleave the pyrazolo-pyridine core and could generate reactive chlorinated byproducts.[1] Complete thermal destruction is the only self-validating disposal method.[1]

Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Powder)

Use this for expired stock, spilled powder, or weighing scraps.[1]

  • Containment: Transfer solid this compound into a screw-top high-density polyethylene (HDPE) or glass vial.

  • Secondary Packaging: Place the vial into a clear, sealable biohazard or chemical waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound (Halogenated Solid)"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal Bin: Deposit into the Solid Chemical Waste Drum (destined for incineration).[1]

    • Critical: Do not place in "Sharps" unless contained in a needle/syringe.[1] Do not place in regular trash.

Workflow B: Liquid Waste (Stock Solutions in DMSO)

Use this for leftover experimental stock solutions.

  • Segregation: Verify the solvent. This compound is typically dissolved in DMSO.[1]

  • Transfer: Pour the solution into the Halogenated Organic Solvent waste carboy.

    • Note: Even if the solvent (DMSO) is not halogenated, the solute (this compound) is.[1] If the concentration is high (>1%), it renders the entire mixture "Halogenated" for disposal purposes.[1]

  • Rinsing: Rinse the empty stock vial twice with Acetone or Ethanol.[1]

  • Rinsate Disposal: Pour the rinsate into the same Halogenated Organic Solvent carboy.

  • Vial Disposal: Deface the label on the empty vial and place it in the Glass/Sharps waste container.

Workflow C: Spill Cleanup (Powder)
  • PPE: Don nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Isolation: Cover the spill with a chemically inert absorbent pad or paper towel dampened with Ethanol (to prevent dust generation).[1]

  • Collection: Wipe up the material.[1]

  • Surface Decontamination: Wipe the area again with an Ethanol-soaked pad, followed by a water rinse.[1]

  • Disposal: Place all used pads and gloves into a Solid Chemical Waste bag. Label as "Debris contaminated with this compound."[1]

Part 4: Logical Disposal Decision Tree

The following diagram illustrates the decision logic for segregating this compound waste streams to ensure compliance and safety.

BMT_Disposal_Protocol cluster_legend Disposal Key Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution (e.g., DMSO) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris Wipes/PPE Bin_Solid Solid Chemical Waste (Tag: Halogenated Org.) Solid->Bin_Solid Double Bag & Tag HalogenCheck Is Concentration > 1%? Liquid->HalogenCheck Bin_Debris Hazardous Debris Bag (Do NOT Autoclave) Debris->Bin_Debris Seal & Tag Bin_Halo Halogenated Solvent Carboy (Tag: DMSO + this compound) HalogenCheck->Bin_Halo Yes (Standard Stock) Bin_Gen General Organic Carboy (Only if trace < 0.1%) HalogenCheck->Bin_Gen No (Trace/Wash buffer) key1 Red = Incineration Required

Figure 1: Decision matrix for segregating this compound waste based on physical state and concentration.

Part 5: References
  • Bristol-Myers Squibb Company. (2018).[1] Patent WO2018044738A1: Pyrazolo[3,4-b]pyridine compounds as mGluR5 positive allosteric modulators.[1] World Intellectual Property Organization.[1] Link

  • MedChemExpress. (2024).[1] this compound Safety and Handling Datasheet.[1] MedChemExpress.[1][2] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Link

  • US Environmental Protection Agency (EPA). (2024).[1] RCRA Orientation Manual: Management of Halogenated Organic Waste.[1] EPA.gov.[1] Link

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for the Novel Compound BMT-145027

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: As a novel research chemical, comprehensive, peer-reviewed safety data for BMT-145027 is not yet widely available. This guide is therefore built upon established best practices for handling potent, biologically active small molecules and investigational drugs. The cornerstone of your safety protocol must be the compound-specific Safety Data Sheet (SDS) provided by the manufacturer, MedChemExpress (Catalog No.: HY-100728).[1][2] This document is a critical supplement to, not a replacement for, the official SDS.

Understanding the Risk Profile: What We Know

This compound is a pyrazolopyridine derivative and a positive allosteric modulator of the mGluR5 receptor. While specific toxicological data is not publicly available, the potent biological activity of this class of compounds necessitates a cautious approach. The potential for unforeseen physiological effects underscores the importance of minimizing all routes of exposure: inhalation, dermal contact, and ingestion.

The Core Principle: A Multi-Layered Defense

Effective protection from compounds like this compound relies on a system of overlapping safeguards. This guide will detail the appropriate Personal Protective Equipment (PPE) required for each stage of handling, from initial receipt and storage to experimental use and disposal.

Primary Engineering Controls: Your First Line of Defense

Whenever possible, this compound should be handled within a certified chemical fume hood or a powder containment hood. These engineering controls are designed to capture and vent airborne particles, providing a critical barrier between you and the compound.

Essential Personal Protective Equipment for this compound

The following table summarizes the minimum recommended PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-free, double-glovedPrevents skin contact with the compound. Double-gloving provides an extra layer of protection and allows for safe removal of the outer pair if contaminated.
Eye Protection Safety goggles with side shields or a full-face shieldProtects against splashes, aerosols, and airborne particles. A face shield offers broader protection, especially when handling larger quantities.
Lab Coat Disposable, cuffed sleevesProtects personal clothing and skin from contamination. Cuffed sleeves prevent particles from entering the garment.
Respiratory Protection N95 or higher rated respiratorRecommended when handling the solid compound outside of a certified containment hood to prevent inhalation of airborne particles.
Footwear Closed-toe shoesProtects feet from spills and dropped objects.

A Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Carefully remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface contained. Dispose of it in the designated hazardous waste container.

  • Eye Protection: Remove eye protection by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Review_SDS Review Compound-Specific SDS Assess_Risk Assess Risks of Procedure Review_SDS->Assess_Risk Select_Gloves Select Double Nitrile Gloves Assess_Risk->Select_Gloves Select_Eyewear Select Goggles/Face Shield Assess_Risk->Select_Eyewear Select_Coat Select Disposable Lab Coat Assess_Risk->Select_Coat Select_Respirator Determine Need for Respirator Assess_Risk->Select_Respirator Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eyewear->Don_PPE Select_Coat->Don_PPE N95_Required Use N95 or Higher Select_Respirator->N95_Required Solid form, outside hood No_Respirator Work in Fume Hood Select_Respirator->No_Respirator In solution or in hood N95_Required->Don_PPE No_Respirator->Don_PPE Handle_Compound Handle this compound Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Dispose_Waste Dispose of Contaminated PPE and Waste Doff_PPE->Dispose_Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMT-145027
Reactant of Route 2
BMT-145027

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.